Dual 5-LO/LTD4 Mechanism vs. Single-Mechanism Comparators (Zileuton & Montelukast)
WAY 126299A is differentiated from single-mechanism agents by its quantifiable dual activity. It inhibits 5-LO with an IC50 of 12.2 μM and antagonizes LTD4 with a pKB of 6.4 . In contrast, the 5-LO inhibitor zileuton exhibits an IC50 of 0.5 μM for 5-LO but has no reported LTD4 antagonist activity . The LTD4 antagonist montelukast has a Ki of 0.18 nM for the CysLT1 receptor but does not inhibit 5-LO . This demonstrates that WAY 126299A provides a unique, quantifiable dual pharmacological profile not present in these commonly used comparators.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | 5-LO IC50 = 12.2 μM; LTD4 pKB = 6.4 |
| Comparator Or Baseline | Zileuton: 5-LO IC50 = 0.5 μM (no LTD4 activity); Montelukast: LTD4 Ki = 0.18 nM (no 5-LO activity) |
| Quantified Difference | WAY 126299A possesses both 5-LO and LTD4 activities; comparators possess only one. |
| Conditions | In vitro biochemical assays (vendor-provided data). |
Why This Matters
For research models where both leukotriene synthesis and receptor activation contribute to pathology, a compound with dual activity is mechanistically distinct and cannot be substituted by a selective inhibitor or antagonist alone.
